molecular formula C24H18O5 B2637664 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate CAS No. 303121-52-0

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate

Cat. No.: B2637664
CAS No.: 303121-52-0
M. Wt: 386.403
InChI Key: HJWUHWZISBIHOU-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate typically involves a multi-step process. One common method is the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol, which is then esterified with 4-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).

    Reduction: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-methyl

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-7-9-16(10-8-15)24(26)29-17-11-12-19-22(13-17)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWUHWZISBIHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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